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Compound of Interest

Compound Name: 3-Chloro-2-nitrotoluene

Cat. No.: B1582514

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-
Chloro-2-nitrotoluene (CAS 5367-26-0), a valuable intermediate in the synthesis of dyes and
other organic compounds.[1] This document is intended for researchers, scientists, and
professionals in drug development who utilize spectroscopic techniques for molecular
characterization. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the
molecule's structure and spectroscopic behavior.

Molecular Identity and Structure

3-Chloro-2-nitrotoluene, with the IUPAC name 1-chloro-3-methyl-2-nitrobenzene, has the
molecular formula C7HeCINO2.[1] Its structure consists of a benzene ring substituted with a
chlorine atom, a nitro group, and a methyl group. The relative positions of these substituents
are critical to its chemical properties and are unambiguously confirmed by the spectroscopic
methods detailed below.

Caption: Molecular structure of 3-Chloro-2-nitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Chloro-2-nitrotoluene, both *H and *3C NMR provide critical data for structural
confirmation.
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'H NMR Spectroscopy

The *H NMR spectrum reveals the electronic environment and connectivity of the hydrogen
atoms in the molecule.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-2-nitrotoluene in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

Number of scans: 16

o

[¢]

Relaxation delay: 1.0 s

Pulse width: 90°

[¢]

o

Acquisition time: 4.0 s

o

Spectral width: 16 ppm

e Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential
line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

1H NMR Data Summary
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~7.65 d 1H ~8.0 Ar-H
~7.45 t 1H ~8.0 Ar-H
~7.25 d 1H ~8.0 Ar-H
2.50 S 3H - -CHs

Note: The presented data is representative and based on established principles of NMR
spectroscopy. Actual values can be found on spectral databases such as SpectraBase.[1]

Interpretation of the *H NMR Spectrum

The *H NMR spectrum of 3-Chloro-2-nitrotoluene is expected to show four distinct signals.
The singlet at approximately 2.50 ppm corresponds to the three equivalent protons of the
methyl group. The aromatic region, between 7.25 and 7.65 ppm, displays signals for the three
aromatic protons. The ortho and para positioning of the protons relative to the substituents on
the ring leads to characteristic splitting patterns (doublets and a triplet), confirming the 1,2,3-
substitution pattern.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different carbon environments within the
molecule.

Experimental Protocol: 13C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

¢ Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
e Acquisition Parameters:

o Technique: Proton-decoupled
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Number of scans: 1024

[e]

o

Relaxation delay: 2.0 s

[¢]

Pulse width: 90°

[¢]

Spectral width: 200 ppm

e Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0
Hz.

13C NMR Data Summary

Chemical Shift (8) ppm Assighment
~148.0 C-NO2
~135.0 C-Cl

~133.0 C-CHs
~132.0 Ar-CH
~128.0 Ar-CH
~125.0 Ar-CH

~20.0 -CHs

Note: The presented data is representative. For verified data, refer to spectral databases like
SpectraBase.[1]

Interpretation of the 3C NMR Spectrum

The proton-decoupled 3C NMR spectrum is expected to show seven distinct signals,
corresponding to the seven carbon atoms in 3-Chloro-2-nitrotoluene. The carbons directly
attached to the electron-withdrawing nitro and chloro groups are shifted downfield. The carbon
of the methyl group appears upfield at approximately 20.0 ppm. The remaining signals in the
aromatic region correspond to the substituted and unsubstituted aromatic carbons.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy

o Sample Preparation: For a liquid sample, a thin film is prepared between two potassium
bromide (KBr) plates.

 Instrumentation: Acquire the spectrum using a Fourier-transform infrared (FTIR)
spectrometer.

e Acquisition Parameters:
o Number of scans: 32
o Resolution: 4 cm*
o Spectral range: 4000-400 cm~—1

e Processing: A background spectrum of the clean KBr plates is recorded and subtracted from

the sample spectrum.

FTIR Data Summary
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~3100-3000 Medium Aromatic C-H stretch
~2950-2850 Medium Aliphatic C-H stretch (-CHs)

Aromatic C=C skeletal
~1600-1450 Strong ] )

vibrations

Asymmetric and symmetric N-
~1530 and ~1350 Strong, Sharp

O stretch (NO2)
~1100-1000 Strong C-Cl stretch
~800-700 Strong C-H out-of-plane bending

Note: The presented data is representative. For verified data, refer to spectral databases like
SpectraBase.[1]

Interpretation of the IR Spectrum

The IR spectrum of 3-Chloro-2-nitrotoluene displays characteristic absorption bands that
confirm the presence of its key functional groups. The strong, sharp peaks at approximately
1530 cm~1 and 1350 cm~? are indicative of the asymmetric and symmetric stretching vibrations
of the nitro group, respectively. The presence of the aromatic ring is confirmed by the C-H
stretching vibrations above 3000 cm~! and the C=C skeletal vibrations in the 1600-1450 cm~1
region. The C-ClI stretching vibration is typically observed in the 1100-1000 cm~! range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or a gas chromatography (GC) inlet.
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« lonization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500 Da using a quadrupole or
time-of-flight (TOF) mass analyzer.

Mass Spectrometry Data Summary

mlz Relative Intensity (%) Proposed Fragment
171/173 100/ 33 [M]* (Molecular lon)
141 Moderate [M - NOJ*

125 Moderate [M-NO2]*

20 High [C7H6]*

89 High [C7Hs]*

Note: The presented data is representative. For verified data, refer to spectral databases like

SpectraBase.[1]
Interpretation of the Mass Spectrum

The mass spectrum of 3-Chloro-2-nitrotoluene will show a molecular ion peak [M]* at m/z
171. Due to the natural abundance of chlorine isotopes (3°Cl and 3’Cl in an approximate 3:1
ratio), an [M+2]* peak will be observed at m/z 173 with a relative intensity of about one-third of
the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of one
chlorine atom in the molecule.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da)
and NO2 (46 Da), leading to fragment ions at m/z 141 and 125, respectively. Subsequent
fragmentation of the aromatic ring can lead to the formation of other characteristic ions.
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[C7HeCIO+
-NO m/z = 141/143
[C7H6CINO2]*
m/z = 171/173 _NO2

[C7HsCIT+ - [C7HsCI*
miz = 125/127 miz = 124/126

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 3-Chloro-2-nitrotoluene.

Conclusion

The collective analysis of *H NMR, 13C NMR, IR, and Mass Spectrometry data provides a
comprehensive and unambiguous structural confirmation of 3-Chloro-2-nitrotoluene. Each
technique offers complementary information, from the carbon-hydrogen framework and
functional group identification to the molecular weight and fragmentation patterns. This guide
serves as a foundational reference for the spectroscopic characterization of this important
chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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